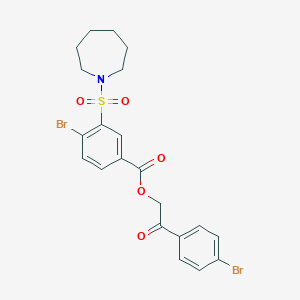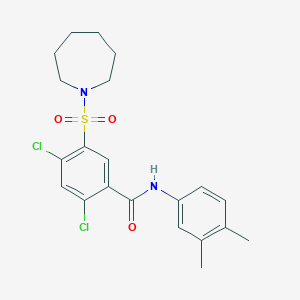![molecular formula C22H17N5O2S B285394 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether](/img/structure/B285394.png)
4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether is a complex organic compound that features a carbazole moiety linked to a tetrazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives.
Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide.
Linking the Units: The final step involves linking the carbazole and tetrazole units through a sulfanyl bridge, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether has several applications in scientific research:
Organic Electronics: It can be used as a component in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for potential use in drug design, particularly in targeting specific enzymes or receptors.
Material Science: Its stability and electronic properties make it suitable for use in various advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether depends on its application:
In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons within the device.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)ethanone: Lacks the tetrazole and sulfanyl groups, making it less versatile in certain applications.
1-(9-ethyl-9H-carbazol-3-yl)ethanone: Similar structure but with an ethyl group instead of the tetrazole moiety, affecting its electronic properties.
Uniqueness
4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether is unique due to the presence of both the carbazole and tetrazole units, which confer distinct electronic and chemical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C22H17N5O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H17N5O2S/c1-29-16-12-10-15(11-13-16)27-22(23-24-25-27)30-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3 |
InChI Key |
YUIIOXUMHSEYTD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
![3-[(2-Thienylcarbonyl)amino]phenyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285327.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285334.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285336.png)
